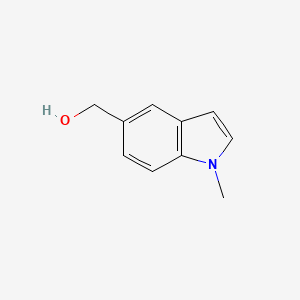

(1-methyl-1H-indol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-6,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBLTQGXYITWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640206 | |

| Record name | (1-Methyl-1H-indol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448967-90-6 | |

| Record name | 1-Methyl-1H-indole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448967-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-methyl-1H-indol-5-yl)methanol synthesis pathway

An In-depth Technical Guide to the Synthesis of (1-methyl-1H-indol-5-yl)methanol

Abstract

This compound is a pivotal building block in medicinal chemistry and drug development, primarily owing to the versatile reactivity of its hydroxymethyl group and the established biological significance of the substituted indole scaffold.[1] This guide provides a comprehensive technical overview of the principal synthetic pathways for its preparation, designed for researchers, chemists, and professionals in the pharmaceutical sciences. We will dissect two primary, field-proven strategies: the reduction of a C5-aldehyde precursor and the reduction of a C5-carboxylic acid precursor. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, actionable protocols. A comparative analysis is presented to guide chemists in selecting the optimal route based on precursor availability, safety, and scale.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules targeting a vast array of biological targets. The specific derivative, this compound, offers a strategic advantage by providing a primary alcohol at the C5 position. This functional group serves as a versatile handle for subsequent chemical transformations, such as esterification, etherification, oxidation to the corresponding aldehyde, or conversion to a leaving group for nucleophilic substitution, enabling the synthesis of diverse compound libraries.[1]

The synthesis of this target molecule is not trivial and hinges on the effective and regioselective functionalization of the indole core. This guide will explore the most logical and efficient synthetic routes, starting from commercially available, pre-functionalized indole precursors.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary strategies, both commencing from a functionalized 1-methylindole intermediate. The key disconnection is the C-O bond of the target alcohol, leading back to an indole core with an oxidized functional group at the C5 position.

This analysis identifies two key carbonyl-containing intermediates: 1-methyl-1H-indole-5-carbaldehyde and 1-methyl-1H-indole-5-carboxylic acid . The subsequent sections detail the forward synthesis from these precursors.

Synthetic Pathway I: Reduction from 1-methyl-1H-indole-5-carbaldehyde

This pathway is arguably the most direct and efficient, leveraging the selective reduction of an aldehyde. The strategy involves two main transformations: the N-methylation of a commercially available indole precursor followed by the chemoselective reduction of the C5-formyl group.

Conceptual Workflow

The logic of this pathway is rooted in functional group compatibility and reaction efficiency. N-methylation is a robust and high-yielding reaction, and the subsequent reduction of the aldehyde is highly selective, minimizing byproduct formation.

Step 1: Synthesis of 1-methyl-1H-indole-5-carbaldehyde

Expertise & Experience: The indole N-H proton is acidic (pKa ≈ 17) and can be readily removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting indolide anion is a potent nucleophile that efficiently attacks an electrophilic methyl source, such as methyl iodide (CH₃I), via an SN2 mechanism. Anhydrous N,N-dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation without interfering with the nucleophile, and it readily dissolves the indole substrate.[4]

Experimental Protocol:

-

To a stirred solution of indole-5-carboxaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

Allow the mixture to stir at 0°C for 30 minutes. The evolution of hydrogen gas should cease, indicating complete formation of the indolide anion.

-

Add methyl iodide (1.5 eq) dropwise to the solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a 10% aqueous solution of citric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-methyl-1H-indole-5-carbaldehyde.[4]

Step 2: Reduction of 1-methyl-1H-indole-5-carbaldehyde

Trustworthiness: The reduction of the aldehyde to the primary alcohol is a critical step. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect the aromatic indole core or other potentially sensitive functional groups.[5] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Experimental Protocol:

-

Dissolve 1-methyl-1H-indole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (1.1 eq) in small portions to the stirred solution.[5]

-

Continue stirring at 0°C and monitor the reaction by TLC until all the starting aldehyde is consumed.

-

Carefully quench the reaction by adding water or a dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.

-

Remove the bulk of the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

-

If necessary, purify the product by recrystallization or flash chromatography to obtain pure this compound.

Synthetic Pathway II: Reduction from 1-methyl-1H-indole-5-carboxylic Acid

This pathway provides a robust alternative, particularly if 1-methyl-1H-indole-5-carboxylic acid is a more readily available or cost-effective starting material. The key difference lies in the final reduction step, which requires a more powerful reducing agent to convert the carboxylic acid to a primary alcohol.

Conceptual Workflow

Similar to the first pathway, this route begins with the N-methylation of the corresponding acid precursor. The subsequent reduction step, however, necessitates the use of a strong, non-selective hydride donor like Lithium Aluminum Hydride (LiAlH₄).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of (1-methyl-1H-indol-5-yl)methanol from Indole-5-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of (1-methyl-1H-indol-5-yl)methanol, a valuable building block in medicinal chemistry, starting from the commercially available indole-5-carboxylic acid. The synthetic strategy is a robust three-step sequence involving esterification, N-methylation, and reduction. Each section delves into the underlying chemical principles, provides detailed, step-by-step experimental protocols, and emphasizes the critical safety and handling considerations necessary for successful execution. This document is designed to serve as a practical and authoritative resource, bridging theoretical knowledge with field-proven application for professionals in chemical research and pharmaceutical development.

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, functionalized indoles such as this compound serve as key intermediates in the synthesis of complex molecular targets with diverse therapeutic applications. The strategic conversion of indole-5-carboxylic acid to this target alcohol requires a multi-step approach that carefully manages the reactivity of the carboxylic acid and the indole N-H group. This guide outlines an efficient and logical pathway, beginning with the protection of the carboxylic acid via esterification, followed by the specific methylation of the indole nitrogen, and culminating in the selective reduction of the ester to the desired primary alcohol.

Overall Synthetic Strategy

The transformation of indole-5-carboxylic acid into this compound is most effectively achieved through the three-stage process detailed below. This pathway ensures high yields and purity by addressing the distinct reactivity of each functional group in a controlled, sequential manner. First, the carboxylic acid is converted to a methyl ester to facilitate the subsequent reduction. Second, the indole nitrogen is methylated. Finally, the ester is reduced to the primary alcohol using a powerful hydride agent.

Caption: High-level overview of the three-step synthesis pathway.

Part 1: Fischer Esterification of Indole-5-carboxylic Acid

Principle and Rationale

The direct reduction of a carboxylic acid is challenging and often requires harsh reagents.[1][2] Converting the carboxylic acid to an ester is a crucial initial step that "protects" the acidic proton and transforms the carbonyl group into a functionality that is more readily reduced by common hydride reagents. The Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] By using the alcohol (methanol) as the solvent, the equilibrium is driven towards the product side, ensuring a high conversion rate to methyl indole-5-carboxylate.

Mechanism: Acid-Catalyzed Esterification

The reaction proceeds via a multi-step nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[3]

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol: Synthesis of Methyl Indole-5-carboxylate

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole-5-carboxylic acid (10.0 g, 62.1 mmol).

-

Reagent Addition: Add anhydrous methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) while stirring.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and reduce the volume of methanol by approximately 80% using a rotary evaporator.

-

Neutralization & Extraction: Slowly pour the concentrated mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (300 mL) to neutralize the excess acid. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield methyl indole-5-carboxylate as a solid.

| Parameter | Expected Result |

| Product | Methyl 1H-indole-5-carboxylate[4] |

| Typical Yield | 90-95% |

| Appearance | White to off-white powder |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.19 g/mol |

Part 2: N-Methylation of Methyl Indole-5-carboxylate

Principle and Rationale

The indole N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic indolide anion. This anion readily participates in a nucleophilic substitution (Sɴ2) reaction with an electrophilic methyl source like iodomethane (methyl iodide).[5][6] This step must be performed under anhydrous conditions as sodium hydride reacts violently with water. Alternative, "greener" methylating agents like dimethyl carbonate (DMC) offer a less toxic option suitable for larger scale synthesis.[7][8]

Mechanism: N-Methylation with NaH and Iodomethane

The reaction is a two-step process. First, sodium hydride acts as a non-nucleophilic base to deprotonate the indole nitrogen, producing the sodium indolide salt and hydrogen gas. Second, the indolide anion performs an Sɴ2 attack on the methyl iodide, displacing the iodide leaving group to form the N-methylated product.

Caption: Deprotonation followed by SN2 attack for N-methylation.

Detailed Experimental Protocol: Synthesis of Methyl 1-methyl-1H-indole-5-carboxylate

-

Reaction Setup: To a dry 500 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 3.0 g, 75.0 mmol).

-

Solvent and Reagent Addition: Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil. Carefully decant the hexanes. Add anhydrous N,N-dimethylformamide (DMF, 150 mL) to the flask and cool the suspension to 0°C in an ice bath.

-

Indole Addition: Dissolve methyl indole-5-carboxylate (10.9 g, 62.1 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Stir at 0°C for an additional 30 minutes after the addition is complete.[5]

-

Methylation: Add iodomethane (4.7 mL, 75.0 mmol) dropwise to the reaction mixture at 0°C. After addition, allow the reaction to warm to room temperature and stir for 3-4 hours.[5]

-

Quenching & Work-up: Carefully quench the reaction by slowly adding ice-cold water (200 mL). This may cause gas evolution.

-

Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify by flash chromatography if necessary.

| Parameter | Expected Result |

| Product | Methyl 1-methyl-1H-indole-5-carboxylate |

| Typical Yield | 85-92% |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

Part 3: Reduction of the Ester to this compound

Principle and Rationale

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, unselective reducing agent capable of reducing esters and carboxylic acids to primary alcohols.[9][10] It is significantly more reactive than reagents like sodium borohydride (NaBH₄), which cannot reduce esters under normal conditions.[11] The reduction of an ester with LiAlH₄ requires two equivalents of hydride. The first hydride adds to the carbonyl, and the tetrahedral intermediate collapses to form an aldehyde, which is then immediately reduced by a second hydride to the alkoxide.[12][13] An acidic workup protonates the alkoxide to yield the final alcohol product.

Mechanism: LiAlH₄ Reduction of an Ester

The mechanism involves two successive nucleophilic attacks by hydride ions (H⁻) from the AlH₄⁻ complex. The initial attack on the ester carbonyl forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling an alkoxide leaving group to form a transient aldehyde. Aldehydes are more reactive towards hydride reduction than esters, so a second hydride ion rapidly attacks the aldehyde, forming a primary alkoxide. This alkoxide is then protonated during the aqueous workup to give the primary alcohol.

Caption: Two-stage hydride addition mechanism for ester reduction.

Detailed Experimental Protocol: Synthesis of this compound

CRITICAL SAFETY NOTE: Lithium aluminum hydride reacts violently with water and protic solvents and is pyrophoric upon contact with air, especially when dry. Handle exclusively under an inert atmosphere in a fume hood. All glassware must be rigorously dried.

-

Reaction Setup: To a dry 1 L three-necked flask under an inert atmosphere, add lithium aluminum hydride (3.5 g, 92.2 mmol) and anhydrous tetrahydrofuran (THF, 200 mL).

-

Substrate Addition: Cool the LiAlH₄ suspension to 0°C. Dissolve methyl 1-methyl-1H-indole-5-carboxylate (8.7 g, 46.1 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Quenching (Fieser method): Cool the reaction back down to 0°C. Quench the reaction with extreme caution by the sequential, dropwise addition of:

-

Water (3.5 mL)

-

15% aqueous sodium hydroxide (NaOH) solution (3.5 mL)

-

Water (10.5 mL) This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF (3 x 50 mL).

-

Purification: Combine the filtrate and washes and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield this compound.

| Parameter | Expected Result |

| Product | This compound[14][15] |

| Typical Yield | 80-90% |

| Appearance | White crystalline solid |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

Conclusion

The synthesis of this compound from indole-5-carboxylic acid is reliably achieved through a three-step sequence of esterification, N-methylation, and hydride reduction. This guide provides robust and well-documented protocols for each transformation, grounded in established chemical principles. By adhering to the detailed procedures and paying close attention to the safety requirements, particularly when handling sodium hydride and lithium aluminum hydride, researchers can confidently and efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.

References

-

OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Available from: [Link]

-

JoVE. Esters to Alcohols: Hydride Reductions. (2025). Available from: [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

-

University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Available from: [Link]

-

Shankaran, K., & Goud, P. M. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 4(5), 424-425. (2000). Available from: [Link]

-

Templ, J., Gjata, E., Getzner, F., & Schnürch, M. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. (2022). Available from: [Link]

-

Organic Chemistry Portal. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available from: [Link]

-

ResearchGate. A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. (2025). Available from: [Link]

-

ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Available from: [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Org. Synth. 1977, 56, 72. Available from: [Link]

-

Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(8), 689-712. (2017). Available from: [Link]

-

PrepChem.com. Synthesis of methyl indole-5-carboxylate. Available from: [Link]

-

RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmacy and Biological and Chemical Sciences, 10(1), 1032-1044. (2019). Available from: [Link]

-

Heinrich, T., & Böttcher, H. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. (2004). Available from: [Link]

-

National Institutes of Health. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. European Journal of Medicinal Chemistry, 187, 111956. (2020). Available from: [Link]

-

National Institutes of Health. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au, 1(5), 557-562. (2021). Available from: [Link]

-

Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32909-32930. (2021). Available from: [Link]

- Google Patents. Process for the preparation of indole derivatives. WO2008072257A2. (2008).

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

-

Royal Society of Chemistry. Biocatalytic reduction of α,β-unsaturated carboxylic acids to allylic alcohols. Green Chemistry, 22(12), 3947-3954. (2020). Available from: [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available from: [Link]

-

Chemistry Steps. Carboxylic Acids to Alcohols. Available from: [Link]

-

Organic Chemistry Portal. Acid to Alcohol - Common Conditions. Available from: [Link]

-

ACS Publications. A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. The Journal of Organic Chemistry, 48(23), 4435-4438. (1983). Available from: [Link]

-

ACS Publications. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au, 1(5), 557-562. (2021). Available from: [Link]

-

ResearchGate. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2025). Available from: [Link]

-

ResearchGate. (PDF) Methyl 1-methyl-1H-indole-3-carboxylate. Available from: [Link]

Sources

- 1. Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. 1-METHYL-1H-INDOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. orgosolver.com [orgosolver.com]

- 13. Video: Esters to Alcohols: Hydride Reductions [jove.com]

- 14. 448967-90-6|this compound|BLD Pharm [bldpharm.com]

- 15. This compound | 448967-90-6 [amp.chemicalbook.com]

An In-depth Technical Guide to (1-methyl-1H-indol-5-yl)methanol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-indol-5-yl)methanol is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, this molecule serves as a versatile precursor for the synthesis of a wide array of complex molecular architectures. The presence of a reactive hydroxymethyl group on the indole core, combined with the N-methylation that alters its electronic properties and metabolic stability, makes it a valuable synthon for drug discovery programs targeting various therapeutic areas. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Structural Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO | PubChem[1] |

| Molecular Weight | 161.20 g/mol | PubChem[1] |

| CAS Number | 448967-90-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Computed XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

The structure of this compound consists of a planar indole ring system, with a methyl group substituted at the nitrogen atom (N1) and a hydroxymethyl group at the C5 position of the benzene ring portion of the indole nucleus. The N-methylation removes the acidic N-H proton of the parent indole, which can influence its reactivity and intermolecular interactions.

Synthesis

The most direct and common method for the preparation of this compound is the reduction of the corresponding aldehyde, 1-methyl-1H-indole-5-carbaldehyde. This transformation can be efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Experimental Protocol: Reduction of 1-methyl-1H-indole-5-carbaldehyde

This protocol is adapted from established procedures for the reduction of substituted indole aldehydes.[2]

Materials:

-

1-methyl-1H-indole-5-carbaldehyde

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1-methyl-1H-indole-5-carbaldehyde (1.0 equivalent) in methanol (approximately 10-15 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

-

Reduction: To the cooled solution, add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose the excess sodium borohydride and the borate esters formed.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Caption: Workflow for the synthesis of this compound.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-methyl group, and the hydroxymethyl group. The N-methyl protons will appear as a singlet, typically in the range of 3.7-3.9 ppm. The methylene protons of the hydroxymethyl group will also be a singlet (or a doublet if coupled to the hydroxyl proton, which is often exchangeable) around 4.6-4.8 ppm. The indole ring protons will exhibit a complex splitting pattern in the aromatic region (approximately 6.5-7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The N-methyl carbon will resonate around 33 ppm. The methylene carbon of the hydroxymethyl group is expected in the region of 60-65 ppm. The eight carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm).

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z 161. Common fragmentation patterns for indole derivatives involve the loss of small neutral molecules. For this compound, a prominent fragment would likely correspond to the loss of a hydroxyl radical (•OH) or water (H₂O), leading to ions at m/z 144 or 143, respectively. The tropylium-like ion derived from the indole ring is also a common fragment.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl/methylene groups will be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the indole ring will appear in the 1450-1600 cm⁻¹ region. A significant C-O stretching band is expected around 1000-1050 cm⁻¹.

Reactivity

The reactivity of this compound is primarily dictated by the hydroxymethyl group and the electron-rich indole nucleus.

Reactions at the Hydroxymethyl Group

The primary alcohol functionality can undergo a variety of transformations:

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde (1-methyl-1H-indole-5-carbaldehyde) or carboxylic acid (1-methyl-1H-indole-5-carboxylic acid) using appropriate oxidizing agents. Mild conditions (e.g., with manganese dioxide) would favor the formation of the aldehyde, while stronger oxidants (e.g., potassium permanganate or Jones reagent) would lead to the carboxylic acid.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters by reaction with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of a base or an acid catalyst. Etherification can be achieved by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

-

Halogenation: The hydroxyl group can be replaced by a halogen (Cl, Br) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively, to form the corresponding 5-(halomethyl)-1-methyl-1H-indole. These halo-derivatives are versatile intermediates for nucleophilic substitution reactions.

Reactions Involving the Indole Nucleus

The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The N-methylation slightly modifies the electron distribution compared to the unsubstituted indole. The most nucleophilic position on the indole ring is typically the C3 position. However, the reactivity of indolylmethanols can be more complex.

-

Dehydrative Nucleophilic Substitution: In the presence of an acid catalyst, this compound can undergo dehydration to form a stabilized carbocation intermediate. This electrophilic species can then be attacked by a variety of nucleophiles at the benzylic position, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This SN1-type reaction is a powerful method for the functionalization of the indole core.

Caption: Dehydrative nucleophilic substitution of this compound.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored for their potential as:

-

Anticancer Agents: The indole nucleus is a common feature in many natural and synthetic compounds with antitumor activity. Functionalization of the hydroxymethyl group can lead to the development of novel tubulin polymerization inhibitors or other anticancer agents.[7]

-

Antimicrobial Agents: Indole derivatives have shown a broad spectrum of antimicrobial activity. This compound can serve as a starting point for the synthesis of new antibacterial and antifungal compounds.

-

Serotonin Receptor Ligands: The indole core is structurally related to serotonin. Modifications of this compound can yield ligands for various serotonin receptor subtypes, which are important targets for the treatment of neurological and psychiatric disorders.

In materials science, indole-containing polymers and dyes have been investigated for their unique electronic and optical properties. The reactivity of the hydroxymethyl group allows for the incorporation of this chromophore into larger polymeric structures.

Safety and Handling

No specific material safety data sheet (MSDS) for this compound is readily available. However, based on the data for related compounds such as 1-methylindole and other indole derivatives, the following precautions should be taken:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.

-

Fire Hazards: The fire hazard potential is not fully characterized, but it should be treated as a combustible solid. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For reagents used in its synthesis, such as sodium borohydride and methanol, specific safety precautions must be strictly followed. Methanol is flammable and toxic if ingested, inhaled, or absorbed through the skin.[8][9][10] Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from the corresponding aldehyde and the diverse reactivity of its hydroxymethyl group and indole nucleus make it an attractive starting material for the development of novel pharmaceuticals and functional materials. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its effective application in research and development endeavors. Further investigation into its biological activities and the full characterization of its physicochemical properties will undoubtedly expand its utility in various scientific disciplines.

References

-

Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

- Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (1976). Journal of Organic Chemistry, 41(15), 2628-2634.

- Study of Mass Spectra of Some Indole Derivatives. (2016). American Journal of Analytical Chemistry, 7(4), 351-355.

- Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. (2021). Molecules, 26(11), 3323.

-

(1H-indol-5-yl)methanol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved January 7, 2026, from [Link]

- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). Molecules, 26(11), 3323.

-

SAFETY DATA SHEET. (2015). National Institute of Standards and Technology. Retrieved January 7, 2026, from [Link]

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). Molbank, 2021(2), M1248.

-

Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Methanol Safety Data Sheet. (n.d.). Methanex Corporation. Retrieved January 7, 2026, from [Link]

- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). Molecules, 22(3), 498.

- Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (2019). Research Journal of Pharmacy and Biological and Chemical Sciences, 10(1), 1032-1040.

- Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2020). RSC Medicinal Chemistry, 11(8), 947-958.

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 569-580.

- Cost-effective synthesis of (3-(2-dimethylaminoethyl)-1H-indol-5-yl)methanol. (2024). Preprints.org.

- In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. (2018). Journal of Medicinal Food, 21(9), 923-931.

-

1-methylindole. (n.d.). Organic Syntheses. Retrieved January 7, 2026, from [Link]

- Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

-

N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. (2007). ResearchGate. Retrieved January 7, 2026, from [Link]

-

FTIR spectrum of liquid methanol CH3OH. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

- A study of the biological activity of methanol extracts of some medicinal plants from South Africa. (2009). African Journal of Biotechnology, 8(24).

- Phytochemical Profiling and Antibacterial Activity of Methanol Leaf Extract of Skimmia anquetilia. (2022). Molecules, 27(13), 4059.

-

Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

-

Methyl Alcohol. (n.d.). NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

Sources

- 1. This compound | C10H11NO | CID 24229490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. methanex.com [methanex.com]

- 10. actylislab.com [actylislab.com]

An In-depth Technical Guide to the Physical Properties of (1-methyl-1H-indol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(1-methyl-1H-indol-5-yl)methanol, a derivative of the indole scaffold, represents a molecule of significant interest within contemporary medicinal chemistry and materials science. The indole nucleus is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic placement of a methyl group at the N1 position and a hydroxymethyl group at the C5 position of the indole ring imparts specific physicochemical characteristics that influence its reactivity, solubility, and biological activity. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and offers insights into the causality behind these experimental choices, thereby providing a robust framework for its application in research and development.

Chemical Structure and Core Identifiers

The foundational step in understanding any chemical entity is a precise definition of its structure and associated identifiers.

Figure 1: Chemical structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 448967-90-6 | Santa Cruz Biotechnology[2], PubChem[1] |

| Molecular Formula | C₁₀H₁₁NO | Santa Cruz Biotechnology[2], PubChem[1] |

| Molecular Weight | 161.20 g/mol | Santa Cruz Biotechnology[2], PubChem[1] |

| Canonical SMILES | CN1C=C(C=C2C1=CC=C(C2)CO)C | PubChem[1] |

| InChI Key | HQNPKVBTBJUMTR-UHFFFAOYSA-N | PubChem[1] |

Elucidation of Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective handling, formulation, and application.

Table 2: Summary of Physical Properties of this compound

| Property | Value | Method | Source |

| Physical State | Solid (predicted) | --- | General knowledge |

| Appearance | White to off-white solid (typical for similar compounds) | --- | General knowledge |

| Melting Point | Not experimentally determined | --- | --- |

| Boiling Point | Not experimentally determined | --- | --- |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | Predicted based on structure | General knowledge |

| logP (XLogP3) | 1.8 | Computed | PubChem[1] |

Expert Insights on Predicted Properties:

The presence of the hydroxyl group (-OH) suggests that this compound will exist as a solid at room temperature due to the potential for intermolecular hydrogen bonding. This hydrogen bonding capability also dictates its predicted solubility profile. The molecule possesses both a polar hydroxyl group and a largely nonpolar N-methylindole core. This amphipathic nature results in good solubility in polar organic solvents that can engage in hydrogen bonding (e.g., methanol, ethanol) and also accommodate the nonpolar ring system. Its solubility in water is expected to be limited due to the hydrophobic character of the bicyclic indole structure. The computed XLogP3 value of 1.8 provides a quantitative measure of its lipophilicity, indicating a preference for an oily (nonpolar) environment over an aqueous one. This value is critical for predicting its behavior in biological systems, such as membrane permeability and protein binding.

Experimental Determination of Physical Properties

To ensure scientific integrity, predicted properties must be validated through empirical measurement. The following section details the standard, field-proven protocols for determining the key physical properties of a novel organic compound like this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical constant of a pure crystalline solid. The sharpness of the melting point range provides a reliable indication of purity. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Figure 2: Experimental workflow for melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.

-

Slow Heating: For an accurate measurement, begin heating slowly (1-2°C per minute) when the temperature is about 10-15°C below the expected melting point.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final).

-

Reporting: The melting point is reported as the range between T_initial and T_final. For a pure compound, this range should be narrow (typically ≤ 1°C).

Solubility Assessment

Causality: Solubility is a critical parameter that influences a compound's bioavailability, formulation possibilities, and reaction conditions. A systematic evaluation in a range of solvents with varying polarities provides a comprehensive understanding of its solubilization behavior.

Figure 3: Workflow for determining the solubility of this compound.

Step-by-Step Protocol (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

Phase Separation: Allow the vials to stand undisturbed for a set period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to ensure clear separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a calibration curve is established) or HPLC.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and purity of a compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon and hydrogen framework of a molecule. The chemical shift of each nucleus is dependent on its local electronic environment, and the coupling patterns in ¹H NMR reveal the connectivity of neighboring protons. This data allows for the unambiguous confirmation of the molecular structure.

Predicted ¹H NMR Spectral Data:

Based on the structure of this compound, the following proton signals are anticipated:

-

N-CH₃: A singlet around 3.7-3.9 ppm.

-

Ar-CH₂-OH: A singlet or a doublet (depending on the solvent and exchange rate of the -OH proton) around 4.6-4.8 ppm for the methylene protons. The hydroxyl proton will likely be a broad singlet.

-

Indole Ring Protons: A series of signals in the aromatic region (approximately 6.5-7.7 ppm). The specific chemical shifts and coupling patterns will be characteristic of the 1,5-disubstituted indole ring system.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum is expected to show 10 distinct signals corresponding to the 10 carbon atoms in the molecule, unless there is accidental overlap. Key predicted chemical shifts include:

-

N-CH₃: Around 30-35 ppm.

-

Ar-CH₂-OH: Around 60-65 ppm.

-

Indole Ring Carbons: A set of signals in the aromatic region (approximately 100-140 ppm).

Step-by-Step Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.

-

Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved signals.

-

Acquisition of ¹H NMR Spectrum: Acquire the proton NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquisition of ¹³C NMR Spectrum: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio. Proton decoupling is usually employed to simplify the spectrum to single lines for each unique carbon.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign the signals to the corresponding nuclei in the molecule.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, grounded in both theoretical predictions and established experimental methodologies. For researchers and drug development professionals, a comprehensive understanding of these properties is not merely academic but a practical necessity for the successful application of this promising molecule. The provided protocols offer a self-validating system for the empirical determination of these characteristics, ensuring scientific rigor and reproducibility. As research into indole derivatives continues to expand, a solid foundation in their fundamental physical properties will be indispensable for unlocking their full therapeutic and technological potential.

References

-

PubChem. This compound. [Link]

Sources

A Spectroscopic Guide to (1-methyl-1H-indol-5-yl)methanol: An In-depth Technical Analysis

This technical guide provides a comprehensive analysis of the spectral data for (1-methyl-1H-indol-5-yl)methanol (CAS No: 448967-90-6), a key heterocyclic building block in medicinal chemistry and materials science. As experimental spectra for this specific molecule are not widely published, this document serves as an expert-level predictive guide based on foundational spectroscopic principles and comparative analysis with closely related structural analogs.

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this and similar indole derivatives. Our approach emphasizes the causality behind spectral features, ensuring a self-validating system for structural elucidation.

Molecular Structure and Spectroscopic Overview

The structural integrity of any synthesized compound is the bedrock of its utility in research and development. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity, functional groups, and molecular mass.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₁NO

-

Molecular Weight: 161.20 g/mol [1]

-

Structure:

(A visual representation of the molecule)

The analytical workflow for characterizing this molecule involves a synergistic application of these techniques, as illustrated below. Each method provides unique and complementary information essential for unambiguous structural confirmation.

Caption: Overall workflow for the synthesis and spectroscopic validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (splitting pattern), and relative numbers (integration). The predictions below are based on analysis of N-methyl indole, (1H-indol-5-yl)methanol, and general principles of indole chemistry.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Comparative Insights |

| -OH | ~1.5 - 2.5 | Broad Singlet | 1H | The hydroxyl proton is exchangeable and its shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet. |

| N-CH₃ | ~3.75 | Singlet | 3H | The N-methyl group on an indole ring is a singlet and typically resonates around 3.7-3.8 ppm.[3] |

| -CH₂OH | ~4.70 | Singlet | 2H | The benzylic protons of the hydroxymethyl group are expected to be a singlet, shifted downfield by the adjacent oxygen and aromatic ring. |

| H-3 | ~6.45 | Doublet (d) | 1H | This proton on the pyrrole ring is coupled to H-2. In N-methylated indoles, it appears upfield relative to other aromatic protons. |

| H-2 | ~7.05 | Doublet (d) | 1H | Coupled to H-3, this proton is typically downfield of H-3. |

| H-6 | ~7.10 | Doublet of Doublets (dd) | 1H | Coupled to both H-7 (ortho coupling) and H-4 (meta coupling). |

| H-7 | ~7.25 | Doublet (d) | 1H | This proton is adjacent to the indole nitrogen and is ortho-coupled to H-6. |

| H-4 | ~7.55 | Singlet/Doublet (d) | 1H | This proton is adjacent to the carbon-fused part of the pyrrole ring and is expected to be the most downfield of the benzene ring protons. It may appear as a narrow doublet due to small meta coupling to H-6. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| N-CH₃ | ~33.0 | The N-methyl carbon is aliphatic and appears in the upfield region. |

| -CH₂OH | ~65.0 | The benzylic carbon is shifted downfield due to the attached electronegative oxygen atom. |

| C-3 | ~101.5 | C-3 is characteristically shielded in the indole ring system. |

| C-7 | ~109.5 | This carbon of the benzene portion is typically found in this region. |

| C-6 | ~121.0 | Aromatic CH carbon. |

| C-4 | ~122.0 | Aromatic CH carbon. |

| C-2 | ~128.5 | C-2 is typically deshielded relative to C-3. |

| C-3a (Bridgehead) | ~129.0 | Quaternary carbon at the fusion of the two rings. |

| C-5 | ~134.0 | The carbon bearing the hydroxymethyl group is deshielded. |

| C-7a (Bridgehead) | ~137.5 | The second quaternary bridgehead carbon, adjacent to the nitrogen. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.[4]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Perform shimming to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse sequence. A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain a spectrum with singlets for each carbon.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by features from the alcohol and the substituted indole ring.

Table 3: Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3300 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium |

| 1615, 1470 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1240 | C-O Stretch | Primary Alcohol | Strong |

| ~1330 | C-N Stretch | Aromatic Amine | Medium |

Causality of Key Peaks:

-

The broadness of the O-H stretch around 3350 cm⁻¹ is a direct result of intermolecular hydrogen bonding between the alcohol groups of different molecules.[6][7]

-

The presence of sharp peaks just above 3000 cm⁻¹ confirms the sp² hybridized C-H bonds of the indole ring, while peaks just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the methyl and methylene groups.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the crystalline powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

Using Electron Ionization (EI), the molecule will be ionized and fragmented. The expected data is based on the known fragmentation patterns of indole alkaloids and benzylic alcohols.[8][9]

-

Molecular Ion (M⁺): The most important peak will be the molecular ion peak. Given the formula C₁₀H₁₁NO, the integer mass will be m/z 161. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Key Fragmentation Pathways:

-

Loss of H₂O: Alcohols readily lose water (18 Da), which would lead to a fragment at m/z 143.

-

Loss of -CH₂OH: Cleavage of the hydroxymethyl group (31 Da) is a likely fragmentation pathway for benzylic alcohols, resulting in a fragment at m/z 130. This fragment, the 1-methylindole radical cation, would be quite stable.

-

Formation of Tropylium-like Ion: Rearrangement and cleavage can lead to characteristic aromatic fragments.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Predicted Fragment | Identity |

| 161 | [C₁₀H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 160 | [C₁₀H₁₀NO]⁺ | [M-H]⁺ |

| 143 | [C₁₀H₉N]⁺˙ | [M-H₂O]⁺˙ |

| 130 | [C₉H₉N]⁺˙ | [M-CH₂OH]⁺˙ (1-methylindole cation) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion probe (DIP) for EI-MS or infusion for ESI-MS is suitable. Alternatively, coupling with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) can be used.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecule [M+H]⁺ at m/z 162.

-

Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragments.

Conclusion

This guide provides a detailed, predictive spectroscopic framework for the characterization of this compound. By leveraging ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure, purity, and integrity of this valuable chemical intermediate. The presented protocols and interpretations are grounded in established scientific principles and serve as a reliable reference for professionals in the chemical and pharmaceutical sciences. The synergy of these techniques provides a self-validating system that is essential for advancing research where molecular identity is paramount.

References

-

PubChem, National Center for Biotechnology Information. This compound. [Online]. Available: [Link]

-

PubChem, National Center for Biotechnology Information. (1H-indol-5-yl)methanol. [Online]. Available: [Link]

-

NIST Chemistry WebBook. 1H-Indole, 1-methyl-. [Online]. Available: [Link]

-

NIST Chemistry WebBook. 1H-Indole, 5-methyl-. [Online]. Available: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available: [Link]

-

NIST Chemistry WebBook. 1H-Indol-5-ol. [Online]. Available: [Link]

-

NIST Chemistry WebBook. Methyl Alcohol IR Spectrum. [Online]. Available: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (1H-indol-5-yl)methanol | C9H9NO | CID 2773458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Methyl Alcohol [webbook.nist.gov]

- 7. Methyl Alcohol [webbook.nist.gov]

- 8. 1H-Indole, 1-methyl- [webbook.nist.gov]

- 9. 1H-Indole, 5-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of (1-methyl-1H-indol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1-methyl-1H-indol-5-yl)methanol, a key intermediate in the synthesis of various pharmacologically active compounds. As a Senior Application Scientist, this document is crafted to deliver not just data, but a deep, causal understanding of the spectral features, empowering researchers to confidently identify and characterize this and structurally related molecules. Our approach is rooted in the principles of scientific integrity, ensuring that every piece of information is robust, verifiable, and immediately applicable in a research and development setting.

The Structural Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, with a methyl group at the N1 position and a hydroxymethyl group at the C5 position, imparts distinct electronic and steric properties that are crucial for its reactivity and biological activity. Accurate structural elucidation via ¹H NMR is therefore a critical first step in any research and development pipeline involving this molecule.

Predicted ¹H NMR Spectral Analysis of this compound

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a standard deuterated solvent such as CDCl₃. These predictions are based on established principles of NMR spectroscopy and analysis of data from structurally analogous compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H4 | ~7.55 | d | J ≈ 0.8 Hz | Singlet-like appearance due to small meta-coupling to H6. Broadened by unresolved long-range couplings. |

| H7 | ~7.25 | d | J ≈ 8.5 Hz | Doublet due to ortho-coupling with H6. |

| H6 | ~7.10 | dd | J ≈ 8.5, 1.8 Hz | Doublet of doublets due to ortho-coupling with H7 and meta-coupling with H4. |

| H2 | ~7.05 | d | J ≈ 3.1 Hz | Doublet due to coupling with H3. |

| H3 | ~6.45 | d | J ≈ 3.1 Hz | Doublet due to coupling with H2. |

| -CH₂OH (methylene) | ~4.75 | s | - | Benzylic protons, chemical shift can be influenced by solvent and hydrogen bonding. May show coupling to the hydroxyl proton under specific conditions. |

| N-CH₃ | ~3.80 | s | - | Singlet, characteristic of an N-methyl group on an indole ring. |

| -CH₂OH (hydroxyl) | Variable (1.5 - 3.0) | br s | - | Broad singlet, chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. |

Deciphering the Spectrum: A Proton-by-Proton Analysis

A deep understanding of the electronic environment of each proton is key to accurate spectral interpretation. The following analysis explains the rationale behind the predicted chemical shifts and coupling patterns.

The Indole Ring Protons: A Tale of Substitution and Coupling

The protons on the indole ring (H2, H3, H4, H6, and H7) provide a rich fingerprint of the molecule's core structure.

-

H2 and H3: These protons on the pyrrole ring typically appear as doublets due to their mutual coupling (³JH2-H3 ≈ 3.1 Hz). The H2 proton is generally found slightly downfield from H3 due to its proximity to the electronegative nitrogen atom.

-

H4, H6, and H7: These protons on the benzene ring exhibit a more complex pattern influenced by the C5-hydroxymethyl substituent.

-

H7: This proton is ortho to the C6 proton, resulting in a clear doublet with a typical ortho coupling constant (³JH6-H7 ≈ 8.5 Hz).

-

H6: This proton is ortho to H7 and meta to H4, leading to a doublet of doublets (³JH6-H7 ≈ 8.5 Hz, ⁴JH4-H6 ≈ 1.8 Hz).

-

H4: This proton is the most deshielded of the benzene ring protons due to its peri-relationship with the pyrrole nitrogen. It appears as a narrow doublet or a singlet-like peak due to a small meta-coupling to H6 (⁴JH4-H6 ≈ 0.8 Hz).

-

The Substituent Protons: Key Functional Group Signatures

The protons of the N-methyl and C5-hydroxymethyl groups provide unambiguous confirmation of the substitution pattern.

-

N-CH₃: The three protons of the N-methyl group give rise to a sharp singlet at approximately 3.80 ppm. This downfield shift, compared to a typical aliphatic methyl group, is due to the deshielding effect of the aromatic indole ring.

-

-CH₂OH (methylene): The two benzylic protons of the hydroxymethyl group appear as a singlet around 4.75 ppm. Their chemical shift is influenced by the electron-withdrawing nature of the attached hydroxyl group and the aromatic ring. In the absence of "slow" exchange, coupling to the hydroxyl proton is often not observed, resulting in a singlet.

-

-CH₂OH (hydroxyl): The hydroxyl proton is highly variable in its chemical shift (typically between 1.5 and 3.0 ppm) and usually appears as a broad singlet. Its position and shape are sensitive to factors like concentration, temperature, and the purity of the solvent, as these affect the rate of chemical exchange and the extent of hydrogen bonding. A D₂O exchange experiment can be used to confirm the assignment of this peak, as the proton will be replaced by deuterium, causing the signal to disappear from the spectrum.

Visualizing the Connectivity: Molecular Structure and Key Couplings

The following diagram illustrates the molecular structure of this compound and highlights the key proton-proton scalar couplings that give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Key through-bond couplings in this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a rigorous and validated protocol is paramount for obtaining high-quality, reproducible NMR data. The following step-by-step methodology is recommended for the analysis of this compound.

I. Sample Preparation: The Foundation of a Good Spectrum

-

Material: Use 5-10 mg of the purified this compound. Ensure the sample is dry and free of residual solvents from synthesis or purification.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable starting solvent. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used. Be aware that the chemical shifts will vary depending on the solvent used.[1]

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in the NMR tube.

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm). Typically, commercially available deuterated solvents contain a small amount of TMS. If not, a very small, carefully controlled amount should be added.

-

Homogenization: Gently vortex or invert the capped NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Acquisition Time (AT): 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): A spectral width of 12-15 ppm is generally adequate to cover the expected chemical shift range.

-

Temperature: 298 K (25 °C).

-

III. Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate their areas to determine the relative number of protons for each signal.

-

Analysis: Assign each signal based on its chemical shift, multiplicity, coupling constants, and integration value, cross-referencing with the predicted data and known values for similar structures.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the complete ¹H NMR analysis of this compound, from sample preparation to final structural confirmation.

Caption: Experimental workflow for ¹H NMR analysis.

Trustworthiness Through Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The consistency of the observed coupling constants across different multiplets, the agreement of the integration values with the number of protons in the proposed structure, and the logical consistency of the chemical shifts based on electronic effects all serve as internal checks for the accuracy of the assignment. For unequivocal confirmation, advanced 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish proton-proton and proton-carbon correlations, respectively.

References

-